Ambelline

Antimalarial Plasmodium berghei Hepatic stage

Secure your supply of Ambelline, the validated β-crinane scaffold critical for niche neurological and antimalarial research. Unlike haemanthamine or crinine, its unique C-11 hydroxyl group is non-substitutable for generating aromatic ester derivatives with nanomolar hepatic-stage antimalarial activity and high BuChE selectivity. Leverage this parent compound's lack of inherent cytotoxicity to explore structure-activity relationships for potent, target-selective agents. Inquire for available pack sizes.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
Cat. No. B1262613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbelline
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O
InChIInChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15-,18+/m0/s1
InChIKeyQAHZAHIPKNLGAS-KZRPXEQKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ambelline (CAS 3660-62-6): Baseline Procurement Profile for a Crinane-Type Amaryllidaceae Alkaloid Scaffold


Ambelline is a crinane-type Amaryllidaceae alkaloid isolated primarily from various Crinum and Nerine species [1]. While the unmodified parent alkaloid exhibits minimal inherent biological activity , its core scaffold serves as a validated starting point for creating semisynthetic derivatives with significant and therapeutically relevant properties [2]. The compound's primary value lies in its accessibility as a natural product and its possession of a C-11 hydroxyl group, which is critical for derivatization into high-potency, target-selective agents [3].

Ambelline Procurement: Why In-Class Substitution is a High-Risk Strategy


Substituting ambelline with another crinane-type alkaloid, such as haemanthamine or crinine, is scientifically unsound for research targeting hepatic malaria or selective butyrylcholinesterase (BuChE) inhibition [1]. While these alkaloids share a core skeleton, their stereochemistry and substitution patterns lead to vastly different biological outcomes [2]. Specifically, the C-11 hydroxyl group of ambelline is essential for generating the specific aromatic ester derivatives that achieve both nanomolar potency against hepatic-stage Plasmodium and high selectivity for BuChE over acetylcholinesterase (AChE) . As demonstrated in comparative studies, derivatives of the α-crinane alkaloid haemanthamine with identical substituents showed no significant antimalarial activity, proving that the β-crinane scaffold of ambelline provides a unique, non-substitutable template for these targeted activities [3].

Ambelline: Quantitative Evidence for Differentiated Research Applications


Ambelline Derivatives as Selective Hepatic-Stage Antimalarials

Derivatization of ambelline at the C-11 position yields compounds with potent and selective activity against the liver stage of Plasmodium berghei, a feature not observed with the parent compound or related α-crinane derivatives. The most active ambelline derivative, 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n), achieved an IC50 of 47 nM against hepatic-stage parasites [1]. Crucially, when an analogous 3,4,5-trimethoxybenzoyl substituent was attached to the α-crinane alkaloid haemanthamine (derivative 29), it resulted in no significant activity, underscoring the unique scaffold requirement [2]. Furthermore, all active ambelline derivatives demonstrated strict hepatic-stage selectivity, exhibiting no activity against the blood stage of the infection [3].

Antimalarial Plasmodium berghei Hepatic stage Selectivity

High-Potency, Selective Butyrylcholinesterase (BuChE) Inhibition

Semisynthetic aromatic esters of ambelline are highly potent and selective inhibitors of human butyrylcholinesterase (hBuChE), a target of interest for Alzheimer's disease. The derivative 11-O-(1-naphthoyl)ambelline (compound 16) exhibited an IC50 of 0.10 ± 0.01 µM against hBuChE [1]. In contrast, the parent ambelline lacks any significant cholinesterase inhibitory activity . Moreover, the most potent derivatives, such as 16, 6, 7, and 9, displayed exceptional selectivity for hBuChE over acetylcholinesterase (AChE), with a selectivity index greater than 100, a critical parameter for minimizing off-target effects [2].

Cholinesterase inhibition Butyrylcholinesterase Selectivity index Alzheimer's disease

Nanomolar Cytotoxicity Profile of Ambelline Derivatives

While ambelline itself is not cytotoxic, its semisynthetic derivative 11-O-(4-chloro-3-nitrobenzoyl)ambelline (32) demonstrates potent antiproliferative effects across a panel of cancer cell lines [1]. Derivative 32 exhibited an IC50 of 0.6 ± 0.1 µM against MCF-7 breast adenocarcinoma cells, which is significantly lower than the activity observed with parent ambelline and other derivatives with methyl or methoxy substitutions [2]. Further studies showed that 32 triggers apoptosis in MOLT-4 T-lymphoblastic leukemia cells in a dose- and time-dependent manner, confirming a specific mechanism of action beyond simple growth inhibition [3].

Cytotoxicity Antiproliferative Cancer Apoptosis

Antimalarial Activity of Parent Ambelline Against Dd2 P. falciparum

Although the parent ambelline molecule is generally considered to have low bioactivity, it does possess a baseline antimalarial effect against the Dd2 strain of Plasmodium falciparum. Ambelline showed an IC50 of 7.3 ± 0.3 µM against this blood-stage parasite [1]. While this potency is moderate compared to the nanomolar activity of its hepatic-stage-selective derivatives, it confirms the inherent antimalarial potential of the crinane scaffold and provides a validated starting point for further optimization .

Antimalarial P. falciparum Blood stage

Ambelline: High-Impact Research and Industrial Application Scenarios


Medicinal Chemistry Campaigns for Selective BuChE Inhibitors

Ambelline serves as an optimal starting material for synthesizing a library of aromatic esters with high potency and selectivity for human butyrylcholinesterase (hBuChE). The C-11 hydroxyl group provides a single, well-defined site for chemical modification, enabling rapid SAR (Structure-Activity Relationship) exploration [1]. Research teams can leverage the established finding that derivatives like 11-O-(1-naphthoyl)ambelline achieve an IC50 of 0.10 µM with a selectivity index >100 over AChE, a profile highly desirable for Alzheimer's disease research [2].

Liver-Stage Malaria Prophylactic Development

Ambelline is a critical precursor for developing compounds that target the hepatic stage of Plasmodium infection, a bottleneck in the malarial life cycle. The demonstrated nanomolar activity (IC50 47 nM) of ambelline derivative 28n, combined with its strict liver-stage selectivity and lack of blood-stage activity, positions these derivatives as ideal candidates for next-generation malaria prophylactics [3]. The proven inactivity of analogous haemanthamine derivatives further solidifies ambelline's essential role in this research niche [4].

Anticancer Lead Optimization and Apoptosis Studies

The parent compound's lack of cytotoxicity makes it a clean background for studying the potent effects of its semisynthetic derivatives. For example, the 4-chloro-3-nitrobenzoyl derivative (32) shows sub-micromolar IC50 values against multiple cancer cell lines and a confirmed apoptotic mechanism [5]. This allows researchers to use ambelline as a scaffold for designing and studying novel anticancer agents with a clear understanding of structure-activity relationships leading to cell death [6].

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